molecular formula C5H11NO3 B3049839 3-Methyl-1-nitrobutan-2-ol CAS No. 2224-38-6

3-Methyl-1-nitrobutan-2-ol

Cat. No. B3049839
CAS RN: 2224-38-6
M. Wt: 133.15 g/mol
InChI Key: KJTQHXTUICAYHG-UHFFFAOYSA-N
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Description

3-Methyl-1-nitrobutan-2-ol is a chemical compound that belongs to the family of nitroalcohols. It is used in various scientific research applications due to its unique chemical properties. The compound is synthesized through a specific method, and its mechanism of action is well-understood.

Scientific Research Applications

Chemical Synthesis

3-Methyl-1-nitrobutan-2-ol is used in chemical synthesis due to its unique structure and properties . It’s often used as a starting material or intermediate in the synthesis of other chemicals .

Gas Sensing

A high-performing gas sensor for the detection of 3-methyl-1-butanol has been developed . This sensor is based on olfactory receptor-derived peptides (ORPs) and shows remarkable sensitivity with a detection limit of 0.0001 ppt . This makes it a promising tool for various applications, including food safety, medical detection, and environmental protection .

Detection of Bacterial Contamination

3-Methyl-1-butanol is a by-product produced by common meat-borne bacteria . The aforementioned gas sensor can be used to detect this by-product, thereby indicating the presence of bacterial contamination in food . This is a critical issue for ensuring public health and safety .

Biosensors

The gas sensor based on ORPs can also be classified as a biosensor . Biosensors are devices that use biological molecules to detect the presence of various substances. In this case, the biological molecules are ORPs, which are used to detect 3-methyl-1-butanol .

Material Science

3-Methyl-1-nitrobutan-2-ol can also be used in material science research . Its unique properties can be leveraged to develop new materials with specific characteristics .

Genetic Engineering

The compound has been used in genetic engineering, specifically in the control of gene expression related to the isobutanol biosynthetic pathway in organisms like Escherichia coli and Saccharomyces cerevisiae . This leads to a similar or more efficient production of isobutanol .

properties

IUPAC Name

3-methyl-1-nitrobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQHXTUICAYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-nitrobutan-2-ol

CAS RN

2224-38-6
Record name NSC17684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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